5-Ethyl 2-methyl pyridine-2,5-dicarboxylate
Description
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-O-ethyl 2-O-methyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-9(12)7-4-5-8(11-6-7)10(13)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
PHUMFKWKFFVNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include a temperature range of 200-300°C and a pressure of 12-13 MPa .
Industrial Production Methods
In industrial settings, the production of 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This method allows for efficient production with a yield of approximately 70%, along with the formation of small amounts of other pyridine bases .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out under specific conditions to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions include nicotinic acid and other derivatives of pyridine, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of resins and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, influencing various biological processes .
Comparison with Similar Compounds
Substituent Variations in Pyridine-2,5-Dicarboxylate Derivatives
Key Observations :
- Ester Chain Length : Methyl esters (e.g., dimethyl derivative) exhibit higher melting points (160–163°C) due to crystallinity, while ethyl/methyl combinations (target compound) balance lipophilicity and solubility .
- Biological Activity: The thienopyridine analog (CB-20, ) acts as a urea transporter inhibitor, highlighting how heterocycle substitution (thieno vs. pyrrolo) dictates pharmacological function .
Key Observations :
Physicochemical and Spectral Properties
Biological Activity
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate (EMPD) is an organic compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.
Chemical Structure and Properties
EMPD is characterized by its molecular formula and features two carboxylate groups at the 2 and 5 positions of the pyridine ring. This specific substitution pattern enhances its reactivity compared to simpler pyridine derivatives. The compound is a colorless liquid with a density of approximately 0.9208 g/cm³, a melting point of -70.3 °C, and a boiling point of 178 °C .
Synthesis
The synthesis of EMPD can be achieved through various methods, including:
- Condensation Reactions : Utilizing paraldehyde and ammonia.
- Oxidation : Converting related pyridine derivatives into EMPD.
- Carboxylation : Introducing carboxyl groups into the pyridine structure.
These methods highlight the compound's versatility as a precursor in organic synthesis .
Biological Activity
The biological activity of EMPD has been studied in several contexts, particularly regarding its potential as a pharmacological agent. Key findings include:
- Enzyme Inhibition : EMPD exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aspartate/asparagine-beta-hydroxylase (AspH), which is a target for cancer therapy .
- Receptor Binding Affinity : Research indicates that structural modifications in pyridine derivatives can significantly alter their affinity for various receptors. For example, compounds similar to EMPD have demonstrated increased selectivity for A3 receptor subtypes .
- Toxicity Profile : The compound has a moderate toxicity level, with an LD50 value of 368 mg/kg in oral rat studies, indicating caution in handling and application .
Study 1: Inhibition of AspH
A study focused on the inhibition of AspH by EMPD analogs revealed that these compounds could effectively compete with 2-oxoglutarate (2OG) for binding at the active site of AspH. The half-maximum inhibitory concentration (IC50) values were determined through high-throughput assays, demonstrating significant potential for EMPD-related compounds in cancer treatment .
Study 2: Receptor Affinity Modulation
Another investigation examined the structure-activity relationships (SAR) of EMPD derivatives concerning their binding affinities to A3 receptors. The results indicated that specific substitutions on the pyridine ring could enhance receptor selectivity, suggesting avenues for developing targeted therapies .
Comparative Analysis
To better understand the biological activity of EMPD relative to other similar compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate (EMPD) | C₉H₁₁N₂O₄ | Inhibits AspH; moderate toxicity |
| Nicotinic Acid | C₆H₅N₃O₃ | Essential vitamin; involved in metabolic processes |
| Pyridine-2-carboxylic Acid | C₆H₅NO₂ | Exhibits anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
